Cas no 476431-51-3 (N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide)

O composto N-(5-{(4-fluorofenil)metilsulfanil}-4-fenil-4H-1,2,4-triazol-3-il)metil-4-metoxibenzamida é uma molécula orgânica complexa que combina estruturas de triazol, sulfeto e benzamida, com grupos funcionais específicos que conferem propriedades químicas distintas. Sua estrutura inclui um núcleo de 1,2,4-triazol substituído com um grupo fenil e uma cadeia contendo um átomo de enxofre ligado a um anel fluorofenil, além de uma porção de benzamida metoxilada. Essa configuração molecular sugere potencial interação com alvos biológicos, possivelmente útil em aplicações farmacêuticas ou agroquímicas. A presença dos grupos metoxi e fluoro pode influenciar sua solubilidade, estabilidade e atividade biológica, tornando-o um composto de interesse para estudos de relação estrutura-atividade.
N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide structure
476431-51-3 structure
Product Name:N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide
N.o CAS:476431-51-3
MF:C24H21FN4O2S
MW:448.512547254562
CID:6354000
PubChem ID:4251185
Update Time:2025-10-29

N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide
    • N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
    • 476431-51-3
    • N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
    • AKOS024580144
    • N-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
    • F0528-0094
    • Inchi: 1S/C24H21FN4O2S/c1-31-21-13-9-18(10-14-21)23(30)26-15-22-27-28-24(29(22)20-5-3-2-4-6-20)32-16-17-7-11-19(25)12-8-17/h2-14H,15-16H2,1H3,(H,26,30)
    • Chave InChI: OOUIQJGSFRNDJZ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1)F)C1=NN=C(CNC(C2C=CC(=CC=2)OC)=O)N1C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 448.13692526g/mol
  • Massa monoisotópica: 448.13692526g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 32
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 578
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.3
  • Superfície polar topológica: 94.3Ų

N-(5-{(4-fluorophenyl)methylsulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl-4-methoxybenzamide Preçomais >>

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F0528-0094-20μmol
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F0528-0094-1mg
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F0528-0094-2mg
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F0528-0094-3mg
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476431-51-3 90%+
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F0528-0094-5mg
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
476431-51-3 90%+
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F0528-0094-10mg
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
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